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Compound of Interest

Compound Name: 3-Cyclopentyl-3-oxopropanenitrile

Cat. No.: B009449 Get Quote

An In-depth Technical Guide to 3-Cyclopentyl-3-oxopropanenitrile

Introduction
3-Cyclopentyl-3-oxopropanenitrile, also known as cyclopentanecarbonylacetonitrile, is a β-

ketonitrile compound. This class of molecules is characterized by a nitrile group and a ketone

separated by a methylene group. The presence of these functional groups imparts unique

chemical reactivity, making them valuable intermediates in organic synthesis and potential

scaffolds in medicinal chemistry. The acidic α-hydrogen, positioned between the two electron-

withdrawing groups, is a key feature that dictates much of its chemical behavior, including its

role in carbanion chemistry and keto-enol tautomerism. This document provides a

comprehensive overview of the known physical characteristics, synthetic methodologies, and

chemical properties of 3-Cyclopentyl-3-oxopropanenitrile for researchers and professionals

in drug development.

Physical and Chemical Properties
The fundamental physical and chemical properties of 3-Cyclopentyl-3-oxopropanenitrile are

summarized below. These properties are essential for its handling, storage, and application in

experimental settings.
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Property Value Source(s)

CAS Number 10473-02-6

Molecular Formula C₈H₉NO

Molecular Weight 135.16 g/mol

Boiling Point
118-120 °C (at 10 mmHg)

247.9±23.0 °C (at 760 mmHg)

Density 1.05±0.1 g/cm³

Melting Point 79.1 °C

Solubility

Data not available. As a polar

organic molecule, it is

expected to have good

solubility in polar organic

solvents like ethanol, DMSO,

and DMF. Its solubility in water

is expected to be limited.

Synthesis and Characterization
Representative Synthesis Protocol
A common method for synthesizing β-ketonitriles is the condensation of an ester with

acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide. The

following is a representative protocol for the synthesis of 3-Cyclopentyl-3-oxopropanenitrile,

adapted from procedures for analogous compounds.

Reaction: Claisen condensation of ethyl cyclopentanecarboxylate with acetonitrile.

Materials:

Ethyl cyclopentanecarboxylate

Acetonitrile

Sodium ethoxide (NaOEt)
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Anhydrous ethanol

Diethyl ether

Hydrochloric acid (HCl), dilute

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g.,

nitrogen or argon).

Reagent Addition: Anhydrous ethanol and sodium ethoxide are added to the flask and stirred

to form a solution. A solution of ethyl cyclopentanecarboxylate and an excess of acetonitrile

is then added dropwise from the dropping funnel over 30 minutes.

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for

several hours (typically 2-4 hours), with reaction progress monitored by Thin Layer

Chromatography (TLC).

Work-up: After cooling to room temperature, the mixture is poured into a beaker of ice-cold

dilute HCl to neutralize the excess base and protonate the enolate product.

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three

times with diethyl ether.

Washing: The combined organic layers are washed sequentially with water and then with

brine.

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator to yield the crude

product.
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Purification: The crude 3-Cyclopentyl-3-oxopropanenitrile can be further purified by

vacuum distillation or recrystallization.

General Synthesis Workflow for 3-Cyclopentyl-3-oxopropanenitrile

Reaction Setup Reaction Work-up & Isolation Purification

1. Add Sodium Ethoxide,
Ethanol, Acetonitrile & Ethyl
Cyclopentanecarboxylate

2. Heat to Reflux
(2-4 hours)

Condensation 3. Quench with
ice-cold HCl

Cooling 4. Extract with
Diethyl Ether

5. Wash with
Water & Brine 6. Dry & Concentrate 7. Purify via Distillation

or Recrystallization Pure Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Cyclopentyl-3-oxopropanenitrile.

Characterization Methods
Standard spectroscopic techniques would be employed to confirm the structure and purity of

the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected to show characteristic peaks for the cyclopentyl ring protons, as well as

a singlet for the acidic α-methylene protons (CH₂). The chemical shift of the α-protons can

vary depending on the extent of enolization.

¹³C NMR: Will show distinct signals for the carbonyl carbon (~200 ppm), the nitrile carbon

(~115 ppm), the α-carbon, and the carbons of the cyclopentyl group.

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main

functional groups: a strong absorption for the C≡N (nitrile) stretch around 2250 cm⁻¹ and a

strong absorption for the C=O (ketone) stretch around 1715 cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z

corresponding to the molecular weight (135.16).

Reactivity and Stability
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The reactivity of 3-Cyclopentyl-3-oxopropanenitrile is dominated by the β-ketonitrile moiety.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as a mixture of keto

and enol tautomers in solution. The enol form is stabilized by conjugation of the C=C double

bond with both the carbonyl and nitrile groups.

Acidity of α-Hydrogen: The methylene protons located between the ketone and nitrile groups

are significantly acidic (pKa typically in the range of 9-11 in water) due to the resonance

stabilization of the resulting carbanion (enolate). This allows the compound to be easily

deprotonated by bases to form a nucleophilic enolate, which is a key intermediate in many

alkylation and acylation reactions.

Nucleophilic Attack: The carbonyl carbon is electrophilic and susceptible to attack by

nucleophiles. The nitrile group can also undergo hydrolysis to form a carboxylic acid or be

reduced to an amine under appropriate conditions.
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Reactivity of the α-Methylene Group

Keto-Enol Tautomerism Enolate Formation & Resonance
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To cite this document: BenchChem. [Physical characteristics of 3-Cyclopentyl-3-
oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009449#physical-characteristics-of-3-cyclopentyl-3-
oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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